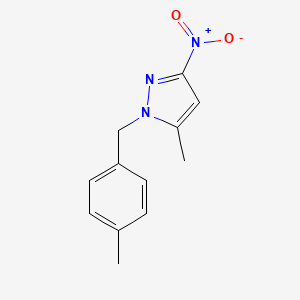
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and agriculture. This compound has been found to possess various biochemical and physiological effects, which have been explored through various studies.
作用機序
The mechanism of action of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and survival of microorganisms, fungi, and cancer cells. In addition, it is thought to disrupt the normal physiological processes of insects and weeds, leading to their death.
Biochemical and Physiological Effects
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and reproduction of microorganisms and fungi, leading to their death. In addition, it has been found to disrupt the normal physiological processes of insects and weeds, leading to their death.
実験室実験の利点と制限
One of the main advantages of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole for lab experiments is its broad-spectrum activity against various microorganisms, fungi, and insect pests. This makes it a useful tool for studying the mechanisms of action of these organisms and for developing new drugs and pesticides. However, one of the limitations of this compound is its potential toxicity to non-target organisms, which can limit its use in the field.
将来の方向性
There are several future directions for the research on 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole. One direction is to further investigate its potential applications in the fields of medicine and agriculture. This could involve studying its activity against different types of cancer cells and microorganisms, as well as its potential use as a herbicide and insecticide. Another direction is to develop new derivatives of this compound with improved activity and selectivity. This could involve modifying its chemical structure to enhance its potency and reduce its toxicity. Finally, future research could focus on the development of new methods for the synthesis of this compound, which could improve its yield and purity.
合成法
The synthesis of 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole involves the reaction of 4-methylbenzyl hydrazine with 5-methyl-3-nitropyrazole-1-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
科学的研究の応用
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been found to possess antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various microorganisms and fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer.
In agriculture, 5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has been investigated for its potential use as a herbicide and insecticide. It has been found to possess herbicidal activity against various weed species, including barnyardgrass and red sprangletop. It has also been found to exhibit insecticidal activity against various insect pests, including the cotton bollworm and the diamondback moth.
特性
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-3-5-11(6-4-9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHNVKYNNJEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
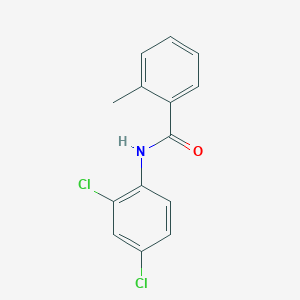
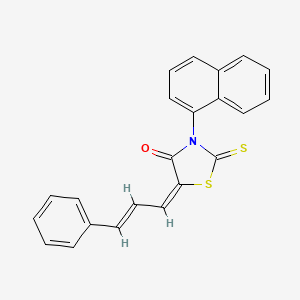
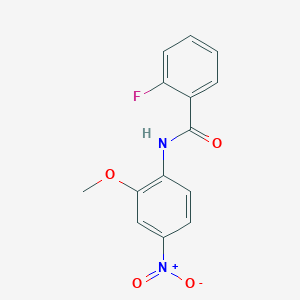
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
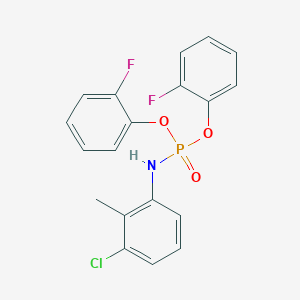
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)